rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans

NMR spectroscopy Stereochemical analysis Quality control

rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans (CAS 34919-31-8) is a racemic trans-configured cyclopropane carboxylic acid bearing a 3-methoxyphenyl substituent. The compound features a rigid, conformationally constrained cyclopropane ring that restricts rotational freedom, a property widely exploited in medicinal chemistry to preorganize pharmacophores for enhanced target binding.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8024886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CC2C(=O)O
InChIInChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1
InChIKeySEQTZPLHSZFWIY-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans: Core Scaffold Profile


rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans (CAS 34919-31-8) is a racemic trans-configured cyclopropane carboxylic acid bearing a 3-methoxyphenyl substituent. The compound features a rigid, conformationally constrained cyclopropane ring that restricts rotational freedom, a property widely exploited in medicinal chemistry to preorganize pharmacophores for enhanced target binding [1]. Its carboxylic acid moiety enables conjugation and salt formation, while the 3-methoxyphenyl group modulates lipophilicity (LogP = 1.64) relative to the unsubstituted phenyl analog . The compound is commercially available at ≥98% purity from multiple suppliers and is primarily used as a versatile small-molecule scaffold in pharmaceutical intermediate synthesis and structure-activity relationship (SAR) studies .

Why In-Class Cyclopropane Carboxylic Acids Cannot Simply Substitute for rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans


Cyclopropane carboxylic acids with phenyl substituents are not interchangeable due to critical differences in stereochemistry, substitution pattern, and resulting physicochemical properties. The trans configuration of the target compound yields distinct 13C NMR spectroscopic signatures and solid-state characteristics compared to the cis isomer, which is often an oily substance versus the trans crystalline form [1]. The 3-methoxy group on the phenyl ring significantly alters lipophilicity (LogP = 1.64) relative to the unsubstituted phenyl analog (LogP = 1.87), impacting solubility, membrane permeability, and non-specific protein binding [2]. Additionally, the choice between the racemic trans form (CAS 34919-31-8) and the enantiopure (1R,2R) form (CAS 110901-90-1) carries implications for cost, synthetic utility, and biological target engagement, as enantiomers of cyclopropane derivatives often exhibit divergent pharmacological activities [3].

Quantitative Evidence Guide: rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans


13C NMR Differentiation of Trans vs. Cis Cyclopropane Stereochemistry for Structural Verification

For stereoisomeric substituted 2-phenylcyclopropanes, the trans and cis configurations produce distinct 13C NMR chemical shift patterns in both the cyclopropane ring carbons and the substituent carbons, enabling unambiguous stereochemical assignment [1]. This is critical for procurement and quality control, as the cis isomer (e.g., (1R,2S)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid) is not interchangeable with the trans form in structure-dependent applications.

NMR spectroscopy Stereochemical analysis Quality control

Enhanced Hydrophilicity of the 3-Methoxyphenyl Cyclopropane Scaffold vs. Unsubstituted Phenyl Analog

The racemic trans compound exhibits a LogP of 1.64 , representing a decrease of approximately 0.23 LogP units compared to the unsubstituted trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), which has a LogP of 1.8747 [1]. This difference, attributable to the hydrogen-bond-accepting methoxy substituent, translates to enhanced aqueous solubility and reduced non-specific lipophilic interactions, which can be advantageous in drug discovery programs targeting improved ADME profiles.

Lipophilicity LogP Drug design Pharmacokinetics

Racemic vs. Enantiopure Form: Supplier Purity and Application-Driven Procurement

The racemic trans form (CAS 34919-31-8) is widely available from multiple suppliers at ≥98% purity, with competitive pricing suitable for achiral synthetic applications . The enantiopure (1R,2R) form (CAS 110901-90-1) is also available at ≥98% purity from specialized vendors but at a higher cost, reflecting the additional enantioselective synthesis or resolution step . This distinction is critical for procurement: the racemic form suffices for intermediate synthesis where stereochemistry is not propagated, while the enantiopure form is mandatory for chiral drug discovery and biological assays where opposite enantiomers may exhibit divergent pharmacological activities [1].

Enantiomeric purity Chiral resolution Procurement strategy

Conformationally Constrained Trans-Cyclopropane Architecture for Enhanced Target Binding

The trans-cyclopropane ring locks the carboxylic acid and 3-methoxyphenyl substituents in a defined relative orientation, eliminating rotational degrees of freedom present in flexible phenethyl analogs [1]. This preorganization reduces the entropic penalty upon target binding and can yield improved potency and selectivity. The cis isomer, in contrast, presents the substituents on the same face of the cyclopropane ring, resulting in a different spatial arrangement and distinct biological recognition properties. The 3-methoxy substitution further differentiates this scaffold from unsubstituted phenyl cyclopropane analogs by providing a hydrogen bond acceptor capable of engaging specific residues in target binding pockets [2].

Conformational constraint Cyclopropane Drug design Binding affinity

Best-Fit Application Scenarios for rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans


Medicinal Chemistry SAR Exploration: Optimizing Lipophilicity with the 3-Methoxy Substituent

When lead optimization requires fine-tuning lipophilicity to improve aqueous solubility and reduce metabolic clearance, the target compound (LogP = 1.64) provides a measurably more hydrophilic scaffold than the unsubstituted phenyl analog PCCA (LogP = 1.87) . This 0.23 LogP unit difference is particularly relevant for central nervous system (CNS) drug candidates where optimal LogP ranges between 1–3, and for programs addressing hERG liability where lower lipophilicity correlates with reduced cardiovascular risk. The methoxy group also introduces a hydrogen bond acceptor that can engage polar residues in target binding sites.

Chiral Drug Discovery: Selecting Between Racemic and Enantiopure Forms

For early-stage hit-to-lead campaigns where the absolute stereochemical requirement of the target is unknown, the racemic trans form (CAS 34919-31-8, ≥98% purity) offers a cost-effective entry point for initial SAR . Once a stereochemical preference is established through biological testing of separated enantiomers, the enantiopure (1R,2R) form (CAS 110901-90-1, ≥98% purity) should be procured for lead optimization, in vivo studies, and eventual scale-up . This staged procurement strategy minimizes early costs while ensuring stereochemical integrity at later development stages.

Analytical Reference Standard for Trans-Specific Cyclopropane Characterization

The distinct 13C NMR signature of the trans-cyclopropane configuration [1] makes the target compound a reliable reference standard for characterizing newly synthesized trans-cyclopropane derivatives. Quality control laboratories can use its defined 13C chemical shift pattern to confirm trans stereochemistry in related analogs, distinguishing them from cis-isomer byproducts that may arise during cyclopropanation reactions.

Fragment-Based Drug Design: Conformationally Constrained Cyclopropane Core

The rigid trans-cyclopropane scaffold reduces conformational entropy upon target binding compared to flexible phenethyl analogs [1]. This preorganization is particularly valuable in fragment-based drug discovery, where small conformational penalties can disproportionately affect binding efficiency. The carboxylic acid moiety serves as a versatile synthetic handle for amide coupling, esterification, or reduction, enabling rapid diversification of the scaffold into compound libraries for screening.

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